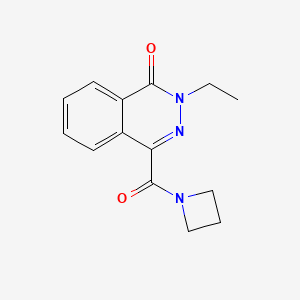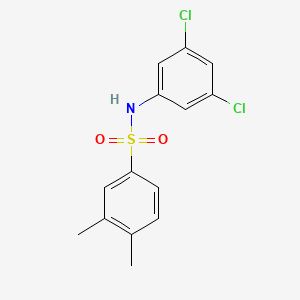
N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as BFB or NSC 761626. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The exact mechanism of action of N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes such as carbonic anhydrase and proteases. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of proteases, which are enzymes that play a crucial role in the breakdown of proteins. In addition, N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized using a simple and reliable method. It has also been extensively studied for its potential applications in various fields of scientific research. However, there are also some limitations associated with the use of N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide in lab experiments. It is toxic and can cause harm if not handled properly. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the scientific research on N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide. One potential direction is to further investigate its potential applications in the field of medicine, particularly in the treatment of cancer. Another potential direction is to explore its potential applications in the development of new materials with improved properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide involves the reaction of 4-bromo-2-fluoroaniline with chlorosulfonic acid in the presence of a suitable solvent such as dichloromethane. The reaction mixture is then treated with sodium hydroxide to obtain the final product. This synthesis method has been reported in various research papers and is considered to be a reliable and efficient method for the preparation of N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use as a diagnostic agent for cancer. In the field of agriculture, N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide has been shown to have herbicidal properties and can be used as a potential herbicide. In the field of material science, this compound has been studied for its potential use in the development of new materials with improved properties.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClFNO2S/c13-8-5-6-11(10(15)7-8)16-19(17,18)12-4-2-1-3-9(12)14/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNIRXNDLUGADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-chlorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479983.png)

![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7480006.png)





![Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480037.png)

![N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7480055.png)
![N-[3-[(4-chlorophenyl)sulfamoyl]-4-methylphenyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7480059.png)
![(2,5-Dimethylfuran-3-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480067.png)
